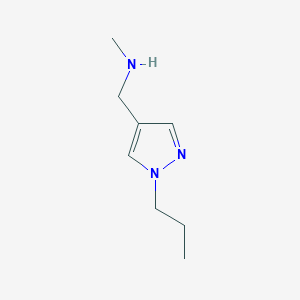
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Development of Metal Complexes
Research has shown that N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including variations of the core structure similar to "N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine," have been utilized to form novel Co(II) chloride complexes. These complexes exhibit distinct geometrical configurations and have demonstrated high activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with a high molecular weight and narrow polydispersity index. This highlights their potential application in polymer science and materials engineering (Sunghye Choi et al., 2015).
Organic Synthesis
The ambient-temperature synthesis of pyrazole derivatives, including those structurally related to "this compound," has been reported. These compounds have been fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis, underscoring their importance in the field of organic chemistry for developing novel synthetic pathways and compounds with potential applications in various domains (Diana Becerra et al., 2021).
Therapeutic Agents
Studies have identified pyrazole derivatives as promising multitarget directed ligands for the treatment of Alzheimer's disease. These compounds exhibit significant inhibitory activities against acetylcholinesterase and monoamine oxidase, suggesting their potential therapeutic applications in neurodegenerative diseases. The research provides insights into the structure-activity relationships, aiding in the development of more effective treatments (Ashwani Kumar et al., 2013).
Propiedades
IUPAC Name |
N-methyl-1-(1-propylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-11-7-8(5-9-2)6-10-11/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVVPDVXBARMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2476152.png)
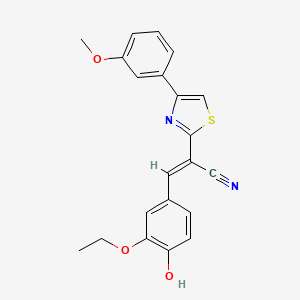
![Ethyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2476155.png)
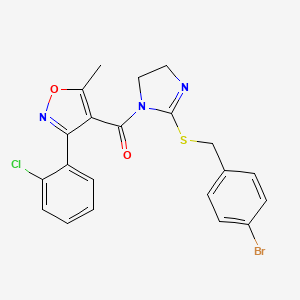
![2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B2476157.png)
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2476159.png)
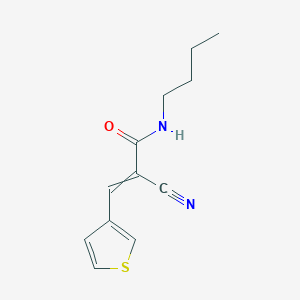
![7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2476165.png)
![Methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2476167.png)

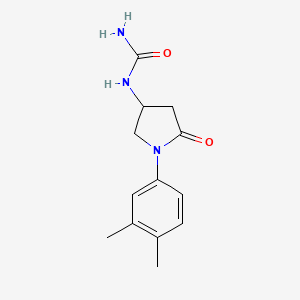
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476172.png)
